N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a benzothiazole moiety fused with a dihydropyridine-carboxamide scaffold. Its molecular formula is C₂₀H₁₄ClN₃O₃S, with a molecular weight of 420.86 g/mol.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-6-3-5-13(11-14)12-27-24-10-4-7-15(19(24)26)18(25)23-20-22-16-8-1-2-9-17(16)28-20/h1-11H,12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHYWLMXMJYHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde.
Introduction of the Chlorophenyl Group: Through a nucleophilic substitution reaction.
Formation of the Dihydropyridine Ring: Via a Hantzsch pyridine synthesis, involving a β-keto ester, an aldehyde, and ammonia or an amine.
Final Coupling: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding pyridine-3-carboxylic acid and 2-aminobenzothiazole derivatives.
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Conditions :
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Mechanism : Protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic) cleaves the C–N bond.
Nucleophilic Aromatic Substitution at Chlorophenyl Group
The 3-chlorophenyl moiety participates in SNAr reactions due to electron withdrawal by the adjacent methoxy group.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 100°C, 24 h | 3-(piperidin-1-yl)phenyl derivative | 65% | |
| Sodium methoxide | MeOH, reflux, 10 h | 3-methoxyphenyl derivative | 72% |
This reactivity is critical for modifying the compound’s lipophilicity and target affinity .
Oxidation of Dihydropyridine Core
The dihydropyridine ring oxidizes to a pyridine structure under strong oxidizing agents:
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Product : N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methoxy]-2-oxopyridine-3-carboxamide .
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Mechanism : Two-electron oxidation via radical intermediates, confirmed by ESR studies .
Electrophilic Aromatic Substitution on Benzothiazole
The benzothiazole ring undergoes nitration and sulfonation at the 6-position due to electron-rich aromaticity:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 6-nitrobenzothiazole derivative | 55% |
| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C, 4 h | 6-sulfonic acid derivative | 62% |
These modifications enhance solubility for pharmacological applications .
Cyclocondensation with β-Diketones
The enolizable carbonyl group reacts with β-diketones (e.g., dimedone) to form fused pyrazolo-pyridine systems:
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Conditions : Acetic acid (6 eq.), O₂ atmosphere, 130°C, 18 h → 83% yield .
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Product : Pyrazolo[1,5-a]pyridine derivatives (e.g., 4q in ).
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Mechanism : Enol addition followed by oxidative dehydrogenation .
Esterification of Carboxylic Acid Intermediate
Post-hydrolysis, the carboxylic acid reacts with alcohols to form esters:
Photochemical [2+2] Cycloaddition
Under UV light (254 nm), the dihydropyridine core forms cyclobutane adducts with electron-deficient alkenes:
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Partner : Methyl acrylate
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Conditions : Acetonitrile, N₂ atmosphere, 12 h → 58% yield.
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Application : Generates rigidified analogs for conformational studies.
Comparative Reactivity Table
| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Amide hydrolysis (acid) | 1.2 × 10⁻³ | 45.2 |
| SNAr (piperidine) | 3.8 × 10⁻⁴ | 62.7 |
| Dihydropyridine oxidation | 9.1 × 10⁻⁴ | 38.9 |
Data derived from kinetic studies on structurally analogous compounds .
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Further studies on regioselective functionalization could optimize its pharmacological properties.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H16ClN3O3S
- CAS Number : 852366-13-3
This compound features a benzothiazole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of the chlorophenyl and methoxy groups further enhances its pharmacological profile.
Anticancer Activity
Research indicates that N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
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Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that this compound showed potent cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer treatment .
- Mechanistic Insights :
Antimicrobial Properties
Beyond its anticancer potential, this compound has also been evaluated for its antimicrobial properties.
Research Findings
- In vitro studies have shown that this compound exhibits activity against various bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent .
Pharmacological Applications
The compound's pharmacokinetic properties have been assessed to determine its suitability for therapeutic use.
Pharmacokinetics Data
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Bioavailability | Moderate |
| Half-life | 4 hours |
These properties indicate that the compound could be developed into a viable therapeutic agent with appropriate formulation strategies.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction, metabolism, or cell cycle regulation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 3-chlorophenylmethoxy group in the target compound and C723-0311 enhances lipophilicity compared to the 4-chlorophenyl group in 4g .
Hydrogen Bonding: The thiazolidinone ring in 4g introduces an additional hydrogen bond donor, which may influence target binding .
logP Trends :
- C723-0311 (logP = 3.276) and the target compound (estimated logP ~3.2) exhibit balanced lipophilicity, favoring membrane permeability .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, summarizing various research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is C16H13ClN2O2S. The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds similar to this compound have been tested against various bacterial strains. In vitro studies indicated that these compounds possess moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of benzothiazole derivatives has been extensively studied. For example, compounds derived from benzothiazole have shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). In one study, specific derivatives demonstrated IC50 values ranging from 10 to 20 µM against these cell lines .
Enzyme Inhibition
Benzothiazole-based compounds have also been investigated for their ability to inhibit various enzymes. Notably, some derivatives have shown significant inhibition of glycogen synthase kinase 3 (GSK-3), an enzyme involved in multiple cellular processes including cancer progression. One derivative exhibited an IC50 value of 140 nM, indicating strong enzyme inhibition compared to standard drugs .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of a series of benzothiazole derivatives, including the target compound. The results indicated that the compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .
- Anticancer Activity : In a comparative study on the cytotoxic effects of various benzothiazole derivatives on human monocytic cell lines (U937 and THP-1), the target compound showed a significant reduction in cell viability with an IC50 value of approximately 15 µM against U937 cells .
Data Summary
Q & A
Q. Table 1: Representative Synthesis Conditions
| Compound | Solvent | Temp (°C) | Yield (%) | Key Step |
|---|---|---|---|---|
| 4a | EtOH | 173–175 | 60 | Cyclization |
| 3q | THF | 230–232 | 93 | Hydrazide condensation |
| 4d | EtOH | 208 | 62 | Fluorophenyl coupling |
Advanced: How can contradictions in structure-activity relationship (SAR) data for substituent positions be resolved?
Methodological Answer:
Contradictions often arise from variable assay conditions or substituent electronic effects. Key strategies include:
- Systematic Substitution: Compare analogs with substituents at ortho, meta, and para positions. For chloro derivatives, activity follows 3-Cl > 2-Cl > 4-Cl due to steric and electronic effects on target binding .
- Bioassay Standardization: Ensure consistent protocols (e.g., MIC values for antibacterial studies) across analogs. For example, 4c (3-fluorophenyl) showed 73% yield but lower activity than 4d (4-fluorophenyl), suggesting positional sensitivity .
- Computational Modeling: Use docking studies to assess how substituent polarity (e.g., chloro vs. methoxy) affects binding to enzymatic pockets.
Basic: What characterization techniques are critical for validating synthesized derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry. For example, 4o exhibits distinct aromatic proton signals at δ 7.15 ppm (J = 9.2 Hz) for difluorophenyl groups .
- Infrared (IR) Spectroscopy: Carboxamide C=O stretches appear at 1675–1720 cm⁻¹, while NH stretches range from 3200–3214 cm⁻¹ .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for related dihydropyridine-carboxamides .
Q. Table 2: Spectral Data for Compound 4o
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR | δ 10.85 (s, NH), 6.08 (s, CH) |
| ¹³C NMR | 168.38 ppm (C=O), 159.89 ppm (C-F) |
| IR | 1720 cm⁻¹ (C=O), 3214 cm⁻¹ (NH) |
Advanced: How can computational methods improve reaction design for novel analogs?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, as applied in the ICReDD framework for optimizing benzothiazole-thiazolidinone hybrids .
- Machine Learning (ML): Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for new substitutions.
- In Silico SAR: Combine molecular dynamics and free-energy perturbation (FEP) to simulate substituent effects on binding affinity before synthesis .
Basic: What purification methods are effective for post-synthesis isolation?
Methodological Answer:
- Flash Chromatography: Use gradients like CH₂Cl₂/EtOH (98:2) to separate polar intermediates (e.g., 4o ) .
- Recrystallization: Ethanol/water mixtures (70–75°C) yield high-purity crystals for X-ray analysis .
- HPLC: For analogs with multiple stereocenters, reverse-phase HPLC (≥98% purity) ensures reproducibility in biological testing .
Advanced: How can discrepancies in biological activity data across studies be addressed?
Methodological Answer:
- Control Experiments: Replicate assays under identical conditions (e.g., pH, temperature). For example, 4c and 4d showed variable antibacterial activity due to differences in bacterial strains .
- Metabolic Stability Testing: Assess compound stability in microsomal assays to rule out false negatives from rapid degradation.
- Orthogonal Assays: Combine enzymatic inhibition (e.g., IC₅₀) with cell-based viability assays to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
